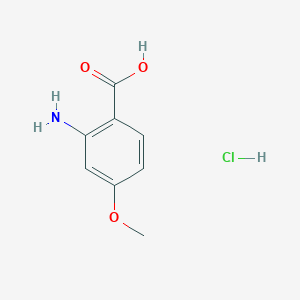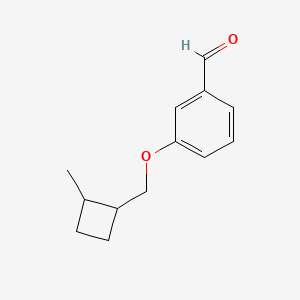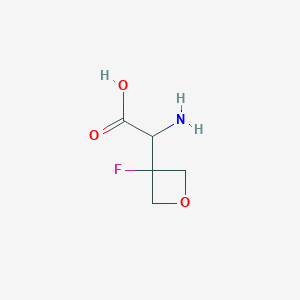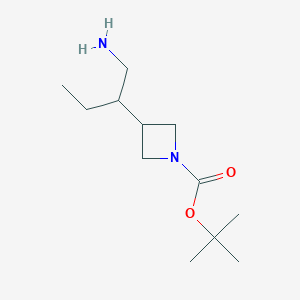
2-(Difluoromethoxy)-5-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-5-nitrobenzonitrile is an organic compound that features a difluoromethoxy group, a nitro group, and a benzonitrile moiety
Métodos De Preparación
The synthesis of 2-(Difluoromethoxy)-5-nitrobenzonitrile typically involves multiple steps. One common method starts with the etherification of 4-hydroxy acetanilide with difluoromethylene chloride to produce N-[4-(difluoromethoxy)phenyl]acetamide. This intermediate is then subjected to nitration, followed by hydrolysis, reduction, and cyclization to yield the final product . Industrial production methods often focus on optimizing yield, reducing costs, and minimizing environmental impact.
Análisis De Reacciones Químicas
2-(Difluoromethoxy)-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions often involve the use of hydrazine hydrate as a reductant, with Raney-Ni as a catalyst.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially involving the nitro group. Common reagents used in these reactions include hydrazine hydrate, Raney-Ni, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)-5-nitrobenzonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)-5-nitrobenzonitrile involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity, while the nitro group can participate in redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
2-(Difluoromethoxy)-5-nitrobenzonitrile can be compared with other similar compounds, such as:
2-(Difluoromethoxy)aniline: This compound has a similar difluoromethoxy group but lacks the nitro and nitrile groups.
5-(Difluoromethoxy)-2-mercaptobenzimidazole: This compound features a difluoromethoxy group and a benzimidazole moiety, making it useful in different applications.
Difluoromethoxylated Ketones: These compounds are versatile building blocks for synthesizing various nitrogen-containing heterocycles. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C8H4F2N2O3 |
|---|---|
Peso molecular |
214.13 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-5-nitrobenzonitrile |
InChI |
InChI=1S/C8H4F2N2O3/c9-8(10)15-7-2-1-6(12(13)14)3-5(7)4-11/h1-3,8H |
Clave InChI |
YKTNRPJWTAULJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13008772.png)
![6-Bromo-2-methyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13008782.png)

![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B13008792.png)

![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B13008801.png)

![4,4,7-Trifluoro-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzoazepine-5-one](/img/structure/B13008812.png)


![3-Chlorobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13008825.png)

![tert-butyl N-[(3R,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]carbamate](/img/structure/B13008834.png)

